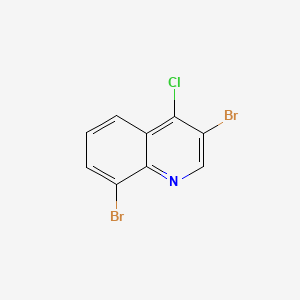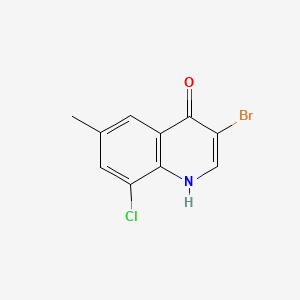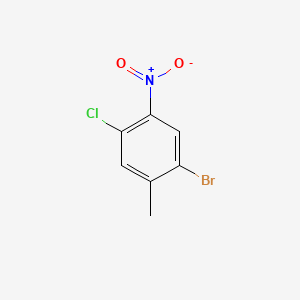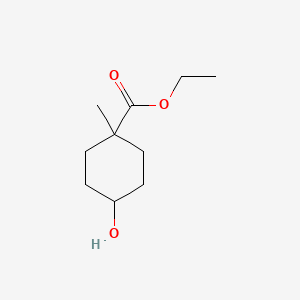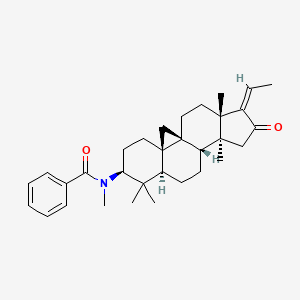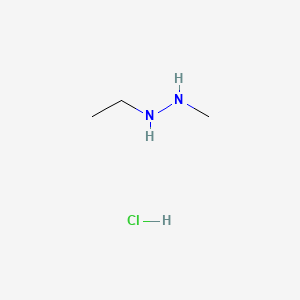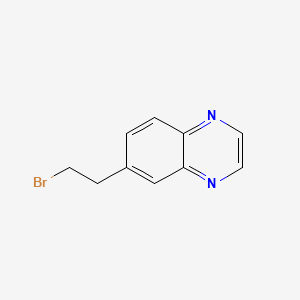
6-(2-Bromoethyl)quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Bromoethyl)quinoxaline is a derivative of quinoxaline, which is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring . It has a molecular formula of C10H9BrN2 .
Synthesis Analysis
Quinoxalines can be formed by condensing ortho-diamines with 1,2-diketones . A wide range of synthetic strategies have been reported for the synthesis of quinoxaline derivatives . For instance, one study used 2-iodoxybenzoic acid (IBX) as a catalyst in the reaction of benzil with 1,2-diaminobenzene .Molecular Structure Analysis
The molecular structure of 6-(2-Bromoethyl)quinoxaline consists of a total of 20 bonds. There are 13 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, and 1 ten-membered ring .Chemical Reactions Analysis
Quinoxaline has been the subject of extensive research due to its potential biological and pharmaceutical properties . Various synthetic strategies and novel methodologies have been developed to decorate the quinoxaline scaffold with proper functional groups .Wissenschaftliche Forschungsanwendungen
Quinoxalines, a class of N-heterocyclic compounds, are important biological agents . They have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . Quinoxaline derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia .
Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future . Since quinoxalines is an essential moiety to treat infectious diseases, numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .
This review paper highlights the various synthetic routes to prepare quinoxaline and its derivatives, covering the literature for the last two decades . A total of 31 schemes have been explained using the green chemistry approach, cost-effective methods, and quinoxaline derivatives’ therapeutic uses .
-
Anti-Cancer & Anti-Proliferative Activity : Quinoxaline derivatives have shown promising results in the treatment of cancer. They inhibit the growth of cancer cells and prevent their proliferation .
-
Anti-Microbial Activity : Quinoxaline compounds have been found to be effective against a variety of microorganisms, making them useful in the development of new antimicrobial drugs .
-
Anti-Convulsant Activity : Some quinoxaline derivatives have been found to possess anti-convulsant activity, which could make them useful in the treatment of epilepsy and other seizure disorders .
-
Anti-Tuberculosis Activity : Quinoxaline derivatives have shown activity against Mycobacterium tuberculosis, the bacteria that causes tuberculosis .
-
Anti-Malarial Activity : Quinoxaline compounds have been found to be effective against the Plasmodium species, the parasites that cause malaria .
-
Anti-Leishmanial Activity : Certain quinoxaline derivatives have shown potent activity against various strains of leishmanial species .
-
Anti-HIV Activity : Quinoxaline derivatives have shown activity against the Human Immunodeficiency Virus (HIV), making them potential candidates for the development of new antiretroviral drugs .
-
Anti-Inflammatory Activity : Some quinoxaline compounds have been found to possess anti-inflammatory properties, which could make them useful in the treatment of inflammatory diseases .
-
Anti-Oxidant Activity : Quinoxaline derivatives have shown antioxidant activity, which could make them useful in the prevention of diseases caused by oxidative stress .
-
Anti-Alzheimer’s Activity : Certain quinoxaline derivatives have shown potential in the treatment of Alzheimer’s disease .
-
Anti-Diabetic Activity : Quinoxaline compounds have been found to be effective in the treatment of diabetes .
-
Anti-COVID Activity : Some quinoxaline derivatives have shown potential activity against SARS-CoV-2, the virus that causes COVID-19 .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-(2-bromoethyl)quinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c11-4-3-8-1-2-9-10(7-8)13-6-5-12-9/h1-2,5-7H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHDLNUDQFRWJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1CCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20695659 |
Source


|
| Record name | 6-(2-Bromoethyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20695659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Bromoethyl)quinoxaline | |
CAS RN |
1204298-74-7 |
Source


|
| Record name | 6-(2-Bromoethyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20695659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

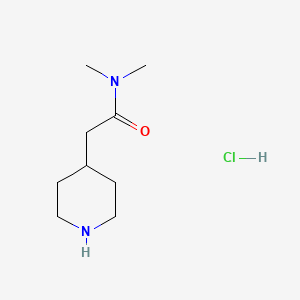
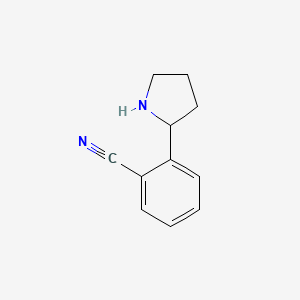
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethenyl-, methyl ester](/img/structure/B598542.png)
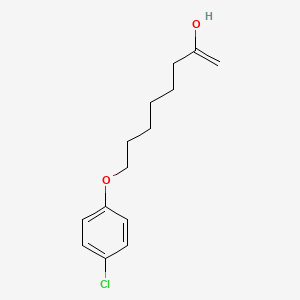
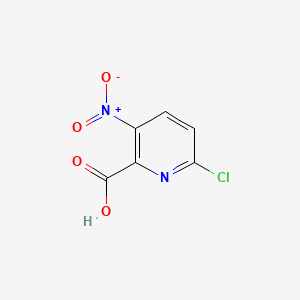
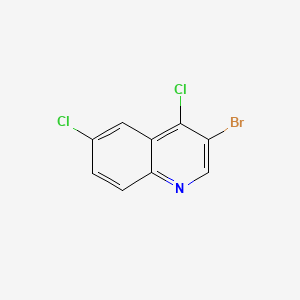
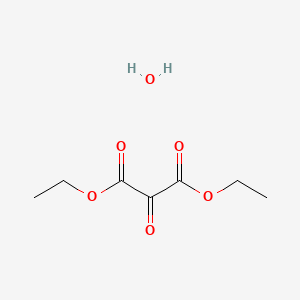
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-broMo-2-[[(cyanoMethyl)[(4-Methylphenyl)sulfonyl]aMin](/img/no-structure.png)
